1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
Overview
Description
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that is part of the pyrazole family, which are heterocyclic aromatic organic compounds. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. The specific compound of interest, although not directly studied in the provided papers, is related to various pyrazole derivatives that have been synthesized and analyzed for their chemical and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via reaction with acid chloride is reported to yield good results . Another method involves a one-pot synthesis of 5-trifluoromethyl-1,2-dimethyl-1H-pyrazolium chlorides from cyclocondensation of certain trifluoro-3-alken-2-ones with 1-2-dimethyl hydrazine . Similarly, 5-trichloromethyl-1,2-dimethyl-1H-pyrazolium chlorides can be synthesized from 4-alkoxy-1,1,1-trichloro-3-alken-2-ones using a one-pot method . These methods indicate that various substituents can be introduced to the pyrazole core, including the carbonyl chloride group at position 5, which is of interest in this analysis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a 3,5-dimethyl-1H-pyrazolide derivative was determined using single-crystal XRD data, revealing discrete acentric molecules and specific unit cell parameters . This suggests that similar structural analysis could be applied to 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride to determine its precise molecular geometry.
Chemical Reactions Analysis
Pyrazole derivatives participate in various chemical reactions. The functionalization reactions of pyrazole carboxylic acid and acid chloride with 2,3-diaminopyridine have been studied, leading to the formation of different products depending on the reaction conditions . Additionally, pyrazoles can be synthesized through a three-component synthesis involving acyl chlorides, terminal alkynes, and hydrazines, which results in highly fluorescent pyrazoles . These reactions demonstrate the versatility of pyrazole compounds and their potential for further functionalization, including the introduction of a carbonyl chloride group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be fine-tuned by modifying their structure. For instance, the electronic properties of fluorescent pyrazoles can be investigated through UV/Vis and fluorescence spectroscopy, as well as computational methods like DFT and ZINDO CI, allowing for the adjustment of absorption and emission properties . NMR spectroscopy can be used to describe the chemical shifts of various pyrazole derivatives, providing insights into their electronic environments . These techniques could be applied to 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride to understand its properties better.
Scientific Research Applications
Synthetic Applications in Heterocyclic Chemistry
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride is a versatile compound in the synthesis of various heterocyclic compounds. It has been utilized in the synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. These compounds exhibit various biological activities and are used extensively as synthons in organic synthesis. For example, pyrazolo[3,4-d]pyridazines have demonstrated antimicrobial, anti-inflammatory, and analgesic activities, while several oximes show potential as hyperglycemic, anti-neoplastic, anti-inflammatory, anti-leishmanial, and VEGFR-2 kinase inhibitors (Zaki, Sayed, & Elroby, 2016).
Anticancer Activity
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride derivatives have been explored for their anticancer properties. For instance, some new heterocyclic compounds based on this chemical structure have been synthesized and evaluated for their anticancer activity, showing promising results (Metwally, Abdelrazek, & Eldaly, 2016).
properties
IUPAC Name |
2,5-dimethylpyrazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-5(6(7)10)9(2)8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAPGUFDEJWQHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371257 | |
Record name | 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride | |
CAS RN |
55458-67-8 | |
Record name | 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethyl-2H-pyrazole-3-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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